N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide features a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide side chain includes a hydroxypropyl moiety with a furan-2-yl substituent.
The hydroxypropyl group in the target compound may enhance solubility or hydrogen-bonding interactions compared to simpler alkyl chains .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-17(21,15-8-5-9-22-15)11-18-16(20)13-10-14(23-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZBVSGLDODSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The furan ring can be introduced via a coupling reaction, and the phenyl group is often added through a substitution reaction. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The oxazole ring can bind to specific receptors in the body, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous molecules:
Key Observations:
Heterocyclic Core :
- The 1,2-oxazole core (target compound, Ceapin-A4, Y510-0938) is distinct from 1,3,4-oxadiazole () and 1,2,4-triazole () derivatives. Oxazoles generally exhibit higher electron density and metabolic stability compared to oxadiazoles or triazoles .
- Oxadiazoles (e.g., ) are often used for their hydrogen-bonding capabilities and rigidity, which may influence binding affinity in drug design .
Substituent Effects :
- The hydroxypropyl group in the target compound introduces a polar, protic moiety absent in Y510-0938 (methyl side chain) or Ceapin-A4 (benzyl-pyrazol). This could improve aqueous solubility or target interactions .
- Sulfur-containing analogs (e.g., 1,3,4-oxadiazole-2-thiol in ) may exhibit distinct reactivity or redox properties compared to oxygen-based systems .
Triazole derivatives () demonstrate anti-exudative activity, highlighting the role of heterocycle choice in biological targeting .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight and Solubility : The target compound’s molecular weight is likely higher than Y510-0938 due to the hydroxypropyl group. This may reduce membrane permeability but enhance solubility, a trade-off critical in drug design.
- Acid Dissociation Constant (pKa) : The hydroxypropyl group (pKa ~15–16 for alcohols) could influence ionization under physiological conditions, contrasting with thiol-containing analogs (pKa ~10 for -SH groups) .
- Density and Stability : The benzyl-oxadiazole analog () has a predicted density of 1.303 g/cm³, suggesting compact packing in solid states. The target compound’s hydroxypropyl chain may reduce crystallinity, affecting formulation stability .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.
Synthesis
The compound can be synthesized through various chemical reactions involving furan derivatives and oxazole frameworks. The synthesis typically involves the reaction of furan-2-carbaldehyde with appropriate carboxylic acids or amines to form the desired oxazole structure. The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and purity of the final product.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A comprehensive review highlighted the effectiveness of oxazole derivatives in inhibiting microbial growth.
| Compound | MIC (µg/ml) | Bacterial Strains |
|---|---|---|
| This compound | 1.6 | S. aureus, E. coli |
| Control (Ampicillin) | 0.5 | S. aureus, E. coli |
In studies conducted by Singh et al., this compound exhibited notable activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and fluconazole .
Anti-inflammatory Properties
Research indicates that oxazole derivatives possess anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds similar to this compound can reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was tested using a disk diffusion method, showing significant zones of inhibition compared to control groups.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of induced arthritis. Results indicated a marked reduction in joint swelling and inflammatory cytokine levels in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
